molecular formula C20H34O B12653768 (1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol

Cat. No.: B12653768
M. Wt: 290.5 g/mol
InChI Key: YAPXSYXFLHDPCK-KKOIAVJUSA-N
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Description

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is a complex organic compound characterized by its unique structure and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol typically involves multiple steps, including the formation of the cyclotetradeca ring and the introduction of the specific substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclotetradeca ring through cyclization of linear precursors.

    Alkylation: Introduction of methyl and propan-2-yl groups via alkylation reactions.

    Stereoselective Reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry at the 1, 4, and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or other substitution reactions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may result in saturated hydrocarbons.

Scientific Research Applications

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol has several scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclotetradeca-trienes and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which (1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclotetradeca-2,7,11-trienes: Compounds with similar ring structures but different substituents.

    Trimethylcyclotetradeca-trienes: Compounds with similar methyl group arrangements but different ring sizes or configurations.

Uniqueness

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is unique due to its specific stereochemistry and substituent pattern, which can influence its chemical reactivity and potential applications. Its distinct structure sets it apart from other similar compounds and may confer unique properties or activities.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,2E,4R,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol

InChI

InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13+,17-10-,18-9+/t19-,20+/m0/s1

InChI Key

YAPXSYXFLHDPCK-KKOIAVJUSA-N

Isomeric SMILES

C/C/1=C/CC[C@@](/C=C/[C@H](CC/C(=C/CC1)/C)C(C)C)(C)O

Canonical SMILES

CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O

Origin of Product

United States

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